molecular formula C22H23N7O B8529839 Plasma kallikrein-IN-4

Plasma kallikrein-IN-4

Katalognummer: B8529839
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: BYZNGWXDOMLVBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of plasma kallikrein-IN-4 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Plasma-Kallikrein-IN-4 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Zu den in diesen Reaktionen häufig verwendeten Reagenzien gehören Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Biologische Aktivität

Plasma kallikrein-IN-4 is a compound that plays a significant role in the plasma kallikrein-kinin system (KKS), which is crucial for various physiological processes, including coagulation, inflammation, and blood pressure regulation. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms, interactions, and implications in health and disease.

Overview of Plasma Kallikrein

Plasma kallikrein is a serine protease that is derived from its precursor, prekallikrein. It is primarily involved in the cleavage of high-molecular-weight kininogen (HK) to produce bradykinin, a potent vasodilator. The activity of plasma kallikrein is tightly regulated by several inhibitors, including C1-inhibitor and alpha-2-macroglobulin, which prevent excessive activation of the KKS and associated pathological conditions .

The biological activity of this compound can be understood through its interaction with various substrates and inhibitors within the KKS:

  • Activation : Plasma kallikrein is activated by factor XIIa and other proteolytic enzymes in response to vascular injury or inflammation. This activation leads to the generation of bradykinin from HK .
  • Regulation : The activity of plasma kallikrein is regulated by specific inhibitors. For instance, C1-inhibitor forms complexes with plasma kallikrein, effectively inhibiting its activity. The kinetics of this inhibition are influenced by the concentrations of both kallikrein and its inhibitors in plasma .

Role in Inflammation

Plasma kallikrein has been implicated in inflammatory responses due to its ability to generate bradykinin. Increased levels of bradykinin can lead to vasodilation and increased vascular permeability, contributing to edema and pain during inflammatory processes .

Impact on Diabetic Nephropathy

Recent studies have shown that decreased plasma kallikrein activity correlates with advanced stages of diabetic nephropathy. In a cohort study involving individuals with type 1 diabetes, lower plasma kallikrein levels were associated with reduced estimated glomerular filtration rate (eGFR), suggesting a protective role against kidney damage . This indicates that modulation of plasma kallikrein activity might have therapeutic potential in managing diabetic complications.

Kallikrein-Kinin System Activation in Critical Illness

In critically ill patients, such as those with sepsis or trauma, alterations in plasma kallikrein activity have been observed. Studies indicate that activation of the KKS is associated with poor outcomes in these patients. Serial measurements have shown reduced prekallikrein levels alongside increased plasma kallikrein activity, highlighting its involvement in the pathophysiology of critical illness .

Table 1: Summary of Plasma Kallikrein Activity in Different Conditions

ConditionPlasma Kallikrein ActivityAssociated Outcomes
Healthy IndividualsNormalNormal coagulation and inflammatory response
Type 1 DiabetesDecreasedHigher risk of diabetic nephropathy
Sepsis/TraumaIncreasedPoorer clinical outcomes
Respiratory Distress Syndrome (RDS)Low but stableActivation of KKS observed

Case Studies

Case Study 1: Diabetic Nephropathy

In a study involving 295 individuals with type 1 diabetes, researchers found that lower plasma kallikrein activity was significantly correlated with longer diabetes duration and lower eGFR values. The findings suggest that enhancing plasma kallikrein levels may offer protective benefits against kidney deterioration in diabetic patients .

Case Study 2: Critical Illness

A cohort study on critically ill patients showed serial estimations of plasma prekallikrein levels were consistently low. This reduction was linked to the severity of illness and indicated a potential role for plasma kallikrein as a biomarker for patient prognosis in intensive care settings .

Eigenschaften

Molekularformel

C22H23N7O

Molekulargewicht

401.5 g/mol

IUPAC-Name

N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-1-[(2-methylquinolin-6-yl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C22H23N7O/c1-13-8-21(23)26-15(3)18(13)10-24-22(30)20-12-29(28-27-20)11-16-5-7-19-17(9-16)6-4-14(2)25-19/h4-9,12H,10-11H2,1-3H3,(H2,23,26)(H,24,30)

InChI-Schlüssel

BYZNGWXDOMLVBH-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=C1)C=C(C=C2)CN3C=C(N=N3)C(=O)NCC4=C(N=C(C=C4C)N)C

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl (4,6-dimethyl-5-((1-((2-methylquinolin-6-yl)methyl)-1H-1,2,3-triazole-4-carboxamido)methyl)pyridin-2-yl)carbamate (131.9 mg, 0.263 mmol) in DCM (1.2 ml) was added TFA (0.405 ml, 5.26 mmol). Reaction mixture was stirred overnight at 23° C. Reaction mixture was evaporated to afford the crude material, which was purified by preparative HPLC (Sunfire C18-ODB, 5 μm, 100×30 mm, elution with A=water+0.1% TFA and B=ACN+0.1% TFA, gradient from 5% to 100% B in 25 min, flow: 40 mL/min). Fractions were combined and acetonitrile was evaporated. Residual aqueous layer was frozen and lyophilized to afford the product as a TFA salt, which was dissolved in acetonitrile/methanol and eluted through a PL-HCO3 MP-resin column (Stratosphere SPE). The eluted solution was evaporated, and the residue was triturated in Et2O and filtered to afford the title compound as a free base. 1H-NMR (DMSO-d6, 400 MHz) δ 8.70 (s, 1H), 8.62 (broad s, 1H), 8.24 (d, 1H), 7.91 (d, 1H), 7.86 (s, 1H), 7.66 (d, 1H), 7.43 (d, 1H), 6.37 (broad s, 1H), 5.82 (s, 2H), 4.33 (d, 2H), 2.64 (s, 3H), 2.42 (s, 3H), 2.29 (s, 3H); HPLC (Method G) Rt=0.932 min; MS (Method F) [M+H]+=402.5.
Name
tert-butyl (4,6-dimethyl-5-((1-((2-methylquinolin-6-yl)methyl)-1H-1,2,3-triazole-4-carboxamido)methyl)pyridin-2-yl)carbamate
Quantity
131.9 mg
Type
reactant
Reaction Step One
Name
Quantity
0.405 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.